molecular formula C10H9BrOS B1371117 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one CAS No. 1153834-53-7

6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one

Cat. No.: B1371117
CAS No.: 1153834-53-7
M. Wt: 257.15 g/mol
InChI Key: YKNLXTWNCLJRKV-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is a heterocyclic compound with the molecular formula C10H9BrOS and a molecular weight of 257.15 g/mol . This compound is characterized by a benzothiopyran ring system substituted with a bromine atom at the 6-position and a methyl group at the 3-position. It is commonly used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-hydroxyacetophenone with methylthioglycolate in the presence of a base, followed by cyclization to form the desired benzothiopyran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is unique due to its specific substitution pattern and the presence of a thiopyran ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

6-bromo-3-methyl-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrOS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNLXTWNCLJRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Reactant of Route 2
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Reactant of Route 3
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Reactant of Route 4
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Reactant of Route 5
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Reactant of Route 6
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one

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